Bienvenue dans la boutique en ligne BenchChem!

1-(4-ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Physicochemical profiling Drug-likeness LogP comparison

1-(4-Ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-74-4) is a synthetic 1,2,3-triazole-4-carboxamide derivative with the molecular formula C18H18N4O and a molecular weight of 306.37 g/mol. The compound features a 4-ethylphenyl substituent at the N1 position of the triazole ring, a methyl group at the C5 position, and an N-phenyl carboxamide at the C4 position.

Molecular Formula C18H18N4O
Molecular Weight 306.369
CAS No. 866872-74-4
Cat. No. B2828129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
CAS866872-74-4
Molecular FormulaC18H18N4O
Molecular Weight306.369
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C
InChIInChI=1S/C18H18N4O/c1-3-14-9-11-16(12-10-14)22-13(2)17(20-21-22)18(23)19-15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,19,23)
InChIKeyAWDNAMNNSHVYSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-74-4): Procurement-Relevant Physicochemical and Structural Profile


1-(4-Ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-74-4) is a synthetic 1,2,3-triazole-4-carboxamide derivative with the molecular formula C18H18N4O and a molecular weight of 306.37 g/mol . The compound features a 4-ethylphenyl substituent at the N1 position of the triazole ring, a methyl group at the C5 position, and an N-phenyl carboxamide at the C4 position . Its calculated logP is 3.68, logD (pH 7.4) is 3.68, and topological polar surface area (TPSA) is 50.17 Ų, positioning it within favorable drug-like physicochemical space (Lipinski Rule of 5 compliant) . The 1,2,3-triazole-4-carboxamide scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated antimicrobial and anticancer activities across multiple derivative series [1][2].

Why Generic Substitution Fails for 1-(4-Ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-74-4): Structural Determinants of Differentiation


Within the 1,2,3-triazole-4-carboxamide class, subtle variations in the N1-aryl substituent and the C4-carboxamide moiety profoundly influence both physicochemical properties and biological target engagement. The 4-ethylphenyl group at N1 provides a distinct lipophilic vector (calculated logP 3.68) that differs from the 3,4-dimethylphenyl analog (CAS 866847-90-7) and the unsubstituted phenyl core scaffold (CAS 861378-09-8). SAR studies on related 5-methyl-1H-1,2,3-triazole-4-carboxamides demonstrate that N1-aryl substitution directly modulates antibacterial potency against S. aureus, with compound 4l achieving 50% growth inhibition at sub-1 μM concentrations [1]. The specific N-phenyl carboxamide at C4, combined with the 4-ethylphenyl N1 substitution, creates a unique hydrogen-bond donor/acceptor pattern (1 HBD, 4 HBA) and a TPSA of 50.17 Ų that cannot be replicated by regioisomeric analogs such as N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 866846-57-3), where the amide connectivity is reversed . These structural features mean that procurement of a generic 'triazole carboxamide' without specifying the exact substitution pattern risks selecting a compound with fundamentally different target engagement and physicochemical behavior.

Quantitative Differentiation Evidence for 1-(4-Ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-74-4) vs. Closest Analogs


Lipophilicity Differentiation: Target Compound vs. 3,4-Dimethylphenyl Analog

The target compound (CAS 866872-74-4) exhibits a calculated logP of 3.68 and logD of 3.68 , which is measurably distinct from the 3,4-dimethylphenyl analog (1-(3,4-dimethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, CAS 866847-90-7). The 4-ethylphenyl substituent provides a linear ethyl extension from the para position, creating a different lipophilic footprint compared to the two meta/para methyl groups of the dimethylphenyl analog . This difference in lipophilicity directly affects membrane permeability, protein binding, and pharmacokinetic behavior within the same scaffold class.

Physicochemical profiling Drug-likeness LogP comparison

TPSA and Hydrogen-Bonding Capacity: Differentiation from the Unsubstituted Core Scaffold

The target compound has a topological polar surface area (TPSA) of 50.17 Ų with 4 hydrogen bond acceptors and 1 hydrogen bond donor . This compares favorably with the unsubstituted core scaffold 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 861378-09-8; C10H10N4O, MW 202.21), which has a TPSA of approximately 73–77 Ų due to the free carboxamide NH₂ terminus . The reduced TPSA of the target compound (50.17 vs. ~75 Ų) places it within the optimal range for blood-brain barrier penetration (TPSA < 60–70 Ų) and oral absorption (TPSA < 140 Ų), whereas the unsubstituted scaffold exceeds the CNS-desirable TPSA threshold.

Drug-likeness TPSA Oral bioavailability prediction

Class-Level Antimicrobial Potential: Evidence from 5-Methyl-1H-1,2,3-Triazole-4-Carboxamide Series

In a primary discovery study of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, compound 4l—a 5-methyl-1H-1,2,3-triazole-4-carboxamide bearing aryl substitution at N1—demonstrated 50% growth inhibition against S. aureus at sub-1 μM concentration, with selective antibacterial action and no significant impact on human keratinocyte (HaCaT) viability [1]. The target compound (CAS 866872-74-4) shares the identical 5-methyl-1H-1,2,3-triazole-4-carboxamide core with an N1-aryl substituent, placing it within the same active chemotype. Critically, the study established that the 5-methyl substitution is essential for anti-staphylococcal activity within this series, as 5-amino analogs (e.g., compound 8b) shifted selectivity toward C. albicans [1].

Antimicrobial screening Staphylococcus aureus SAR analysis

Class-Level Anticancer Potential: EGFR/VEGFR Downregulation by 1,2,3-Triazole-4-Carboxamide Derivatives

A 2025 study demonstrated that 1,2,3-triazole-based tricarboxamide analogs exhibit potent sub-micromolar cytotoxicity against MCF-7, HCT-116, and A549 cancer cell lines, with the lead compound 8i showing dual EGFR inhibition (IC50 = 4.051 ± 0.72 μM in MCF-7) and VEGFR-2 inhibition (IC50 = 1.791 ± 0.05 μM in MCF-7) [1]. While the target compound is a mono-carboxamide rather than a tricarboxamide, it shares the 1,2,3-triazole-4-carboxamide pharmacophore that was shown to engage the EGFR/VEGFR-2 ATP-binding pocket via molecular docking [1]. A separate series of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamides demonstrated promising cytotoxicity against MCF-7 cells (e.g., compound 4I: IC50 = 7.11 μM) with confirmed EGFR tyrosine kinase active site interactions via docking [2].

Anticancer EGFR inhibition VEGFR inhibition Triazole carboxamide

Absence of Halogen Substituents: Reduced Covalent Binding Risk vs. Chlorophenyl and Bromophenyl Analogs

The target compound contains no halogen substituents on either the N1-aryl ring (4-ethylphenyl) or the C4-carboxamide N-phenyl ring . In contrast, closely related analogs in the 866872 CAS series include halogenated variants such as 1-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-70-0) and N-(3-chlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-74-4 erroneously assigned to this structure on some vendor sites) . Halogenated aryl groups, particularly bromophenyl and chlorophenyl moieties, carry a recognized risk of cytochrome P450-mediated metabolic activation leading to reactive intermediates and potential covalent protein binding [1]. The absence of such structural alerts in the target compound reduces this liability.

Structural alert Covalent binding Drug safety Halogen

Regioisomeric Differentiation: N1-(4-Ethylphenyl) vs. N-(4-Ethylphenyl) Carboxamide Connectivity

The target compound (CAS 866872-74-4) features the 4-ethylphenyl group attached at the N1 position of the triazole ring, with the N-phenyl group at the C4-carboxamide position . This is regioisomerically distinct from N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 866846-57-3), where the 4-ethylphenyl group is located on the carboxamide nitrogen and the phenyl group occupies the N1 position . This regioisomeric difference fundamentally alters the three-dimensional presentation of the ethylphenyl pharmacophore: in the target compound, the 4-ethylphenyl group extends from the triazole N1, positioning it for potential π-stacking interactions with aromatic residues in enzyme active sites, whereas in the regioisomer, the 4-ethylphenyl group extends from the amide bond, creating a different conformational ensemble .

Regioisomer Structural verification Target engagement Amide connectivity

Optimal Research and Industrial Application Scenarios for 1-(4-Ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-74-4)


Antimicrobial Screening Libraries Targeting Gram-Positive Pathogens

The target compound is optimally deployed as a member of focused screening libraries for anti-staphylococcal drug discovery. Class-level evidence demonstrates that 5-methyl-1H-1,2,3-triazole-4-carboxamides with N1-aryl substitution exhibit potent and selective antibacterial activity against S. aureus at sub-micromolar concentrations, with no significant cytotoxicity toward human keratinocytes [1]. The halogen-free structure of this compound avoids the metabolic activation risks associated with chlorinated and brominated analogs in the same CAS series, making it a cleaner starting point for hit validation in infectious disease programs [2].

Kinase Inhibitor Fragment-Based and HTS Screening Cascades

The 1,2,3-triazole-4-carboxamide scaffold has validated binding to the EGFR and VEGFR-2 ATP-binding pockets, with multiple independent studies confirming kinase inhibitory activity across mono-, bis-, and tris-triazole carboxamide series [1][2]. The target compound's TPSA of 50.17 Ų and logP of 3.68 place it within favorable drug-like space for oral bioavailability and potential CNS penetration . Procurement of this specific regioisomer (4-ethylphenyl at N1, not at the carboxamide) ensures correct pharmacophore presentation for kinase hinge-region hydrogen bonding via the triazole N2 and N3 atoms [1].

Physicochemical Reference Standard for Triazole Carboxamide SAR Studies

The well-defined physicochemical profile of the target compound—logP 3.68, logD 3.68, TPSA 50.17 Ų, 1 HBD, 4 HBA, MW 306.37 [1]—makes it suitable as a reference compound for establishing structure-property relationships (SPR) within triazole carboxamide lead series. Its intermediate lipophilicity and compliance with all Lipinski Rule of 5 parameters allow it to serve as a calibration point for assessing the impact of substituent modifications (e.g., introducing halogens, varying alkyl chain length) on key drug-likeness parameters [1].

Regioisomer-Specific Chemical Biology Probe Development

The unambiguous structural identity of this compound—confirmed by InChI Key AWDNAMNNSHVYSR with the 4-ethylphenyl group at N1—makes it valuable for chemical biology studies requiring precise regioisomeric control [1]. In target identification campaigns using affinity chromatography or photoaffinity labeling, the correct regioisomer must be used to ensure that any identified protein targets correspond to the intended pharmacophore. The documented CAS number discrepancy with the regioisomer CAS 866846-57-3 (InChI Key LMOUBDIARJODQH) underscores the importance of InChI Key-based procurement verification [2].

Quote Request

Request a Quote for 1-(4-ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.